Superior Antioxidant Activity of Copper Chlorophyllin vs. Natural Chlorophylls
Copper-chlorophyllin (a key component of CAS 85536-03-4) demonstrates a quantifiably higher antioxidant activity compared to natural, magnesium-containing chlorophyll derivatives. In both β-carotene bleaching and DPPH radical scavenging assays, Cu-chlorophyllin outperformed its natural counterparts, highlighting the critical role of the central chelated metal ion (copper vs. magnesium) in determining functional efficacy [1].
| Evidence Dimension | Antioxidant Activity (DPPH assay) |
|---|---|
| Target Compound Data | Cu-chlorophyllin showed high antioxidant activity (exact IC50 value not provided in abstract) |
| Comparator Or Baseline | Natural chlorophyll derivatives (all showed low antioxidant activity when compared to Trolox) |
| Quantified Difference | Cu-chlorophyllin presented a higher antioxidant activity than that of natural chlorophylls |
| Conditions | In vitro, β-carotene bleaching method and DPPH radical scavenging assay |
Why This Matters
This quantifiable difference justifies the selection of copper-chlorophyllin (and its salts) over natural chlorophyll for applications where a more robust and reliable antioxidant effect is a critical quality attribute, such as in functional foods or nutraceuticals designed to protect against lipid peroxidation.
- [1] Lanfer-Marquez, U. M., Barros, R. M. C., & Sinnecker, P. (2005). Antioxidant activity of chlorophylls and their derivatives. Food Research International, 38(8-9), 885-891. doi: 10.1016/j.foodres.2005.02.004 View Source
